(E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
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Description
(E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C24H22N2O6S and its molecular weight is 466.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Mechanisms and Synthesis
The study of chemical mechanisms involving this compound encompasses investigations into its reactivity and the synthesis of novel derivatives with potential biological activities. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable precursor in the synthesis of heterocyclic compounds, such as thiazoles, which are known for their diverse pharmacological properties (Raut et al., 2020). Such studies contribute significantly to the development of new therapeutic agents targeting a range of diseases.
Environmental Applications
In environmental science, research on this compound and its derivatives has focused on their degradation processes and potential impact on environmental health. Studies on related chemical structures have explored their fate in environmental systems, including their biodegradability and potential as precursors to more harmful compounds. For instance, understanding the thermal degradation of polymeric materials containing similar structures can inform the development of more sustainable materials with reduced environmental impact (Starnes, 2002).
Material Science Applications
In material science, the compound's derivatives have been explored for their applications in creating advanced materials with specific properties. For example, the development of polymer membranes for the purification of fuel additives demonstrates the compound's relevance in enhancing material performance for environmental and industrial applications (Pulyalina et al., 2020). Such research is crucial for advancing technologies in energy and environmental sustainability.
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c1-14(27)32-23-21(30-4)9-15(10-22(23)31-5)8-17(12-25)24-26-18(13-33-24)16-6-7-19(28-2)20(11-16)29-3/h6-11,13H,1-5H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXHYYPQZCJSOE-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.